molecular formula C9H20N2O2S B14403629 Thiourea, N,N'-dibutyl-, S,S-dioxide CAS No. 88644-63-7

Thiourea, N,N'-dibutyl-, S,S-dioxide

Cat. No.: B14403629
CAS No.: 88644-63-7
M. Wt: 220.33 g/mol
InChI Key: FKRQGDOPJXGNQB-UHFFFAOYSA-N
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Description

Thiourea, N,N’-dibutyl-, S,S-dioxide is an organosulfur compound with the molecular formula C₉H₂₀N₂S. It is a derivative of thiourea, where the sulfur atom is bonded to two butyl groups. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, N,N’-dibutyl-, S,S-dioxide can be synthesized through the reaction of dibutylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of large-scale reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-dibutyl-, S,S-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives .

Scientific Research Applications

Thiourea, N,N’-dibutyl-, S,S-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiourea, N,N’-dibutyl-, S,S-dioxide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

88644-63-7

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

N,N'-dibutyl-1-sulfonylmethanediamine

InChI

InChI=1S/C9H20N2O2S/c1-3-5-7-10-9(14(12)13)11-8-6-4-2/h10-11H,3-8H2,1-2H3

InChI Key

FKRQGDOPJXGNQB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S(=O)=O)NCCCC

Origin of Product

United States

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